

# Spectroscopic Analysis of 2-Fluoro-5-hydroxybenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Fluoro-5-hydroxybenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluoro-5-hydroxybenzoic acid**, a valuable building block in medicinal chemistry and drug development. The information presented herein includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols. This guide is intended to serve as a critical resource for the structural elucidation, purity assessment, and quality control of this important chemical entity.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Fluoro-5-hydroxybenzoic acid**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.18	dd	6.0, 3.2	Aromatic CH
7.09	dd	10.5, 8.9	Aromatic CH
6.98-6.93	m	-	Aromatic CH

Data acquired on a 400 MHz instrument in DMSO-d<sub>6</sub>.<sup>[1]</sup>

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
165-175	C=O (Carboxylic Acid)
150-160 (d, <sup>1</sup> JCF)	C-F
145-155	C-OH
115-130	Aromatic CH
110-120	Aromatic C-COOH

Note: Experimental <sup>13</sup>C NMR data for **2-Fluoro-5-hydroxybenzoic acid** is not readily available in the searched literature. The chemical shifts presented are predicted based on the analysis of structurally similar compounds and known substituent effects.

Table 3: Infrared (IR) Spectroscopy - Characteristic Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
3300-2500 (broad)	O-H	Stretching (Carboxylic Acid)
~3200 (broad)	O-H	Stretching (Phenol)
~1700-1680	C=O	Stretching (Carboxylic Acid)
~1600, ~1480	C=C	Stretching (Aromatic Ring)
~1300-1200	C-O	Stretching (Carboxylic Acid/Phenol)
~1250	C-F	Stretching (Aryl Fluoride)

Note: This table is based on general vibrational frequencies for the functional groups present in **2-Fluoro-5-hydroxybenzoic acid**.

Table 4: Mass Spectrometry Data

m/z	Ion	Method
157.1	[M+H] <sup>+</sup>	LCMS
155.4	[M-H] <sup>-</sup>	MS

## Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data comparison. The following are general protocols adaptable for the analysis of **2-Fluoro-5-hydroxybenzoic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Weigh 5-10 mg of **2-Fluoro-5-hydroxybenzoic acid**.
  - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- Instrument Setup:
  - The data was acquired on a 400 MHz NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition (<sup>1</sup>H NMR):
  - A standard proton NMR experiment is performed.
  - Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Data Acquisition (<sup>13</sup>C NMR):

- A standard proton-decoupled  $^{13}\text{C}$  NMR experiment is performed.
- A longer relaxation delay may be necessary for quantitative analysis.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase correct the resulting spectrum.
  - Calibrate the chemical shift scale by referencing the residual solvent peak.

### Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount of **2-Fluoro-5-hydroxybenzoic acid** with anhydrous potassium bromide (KBr) in a mortar and pestle.
  - Compress the mixture into a thin, transparent pellet using a hydraulic press.
- Instrument Setup:
  - Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Data Acquisition:
  - Record the spectrum over the range of  $4000\text{--}400\text{ cm}^{-1}$ .
  - Collect a background spectrum of the empty sample compartment.
- Data Processing:
  - The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

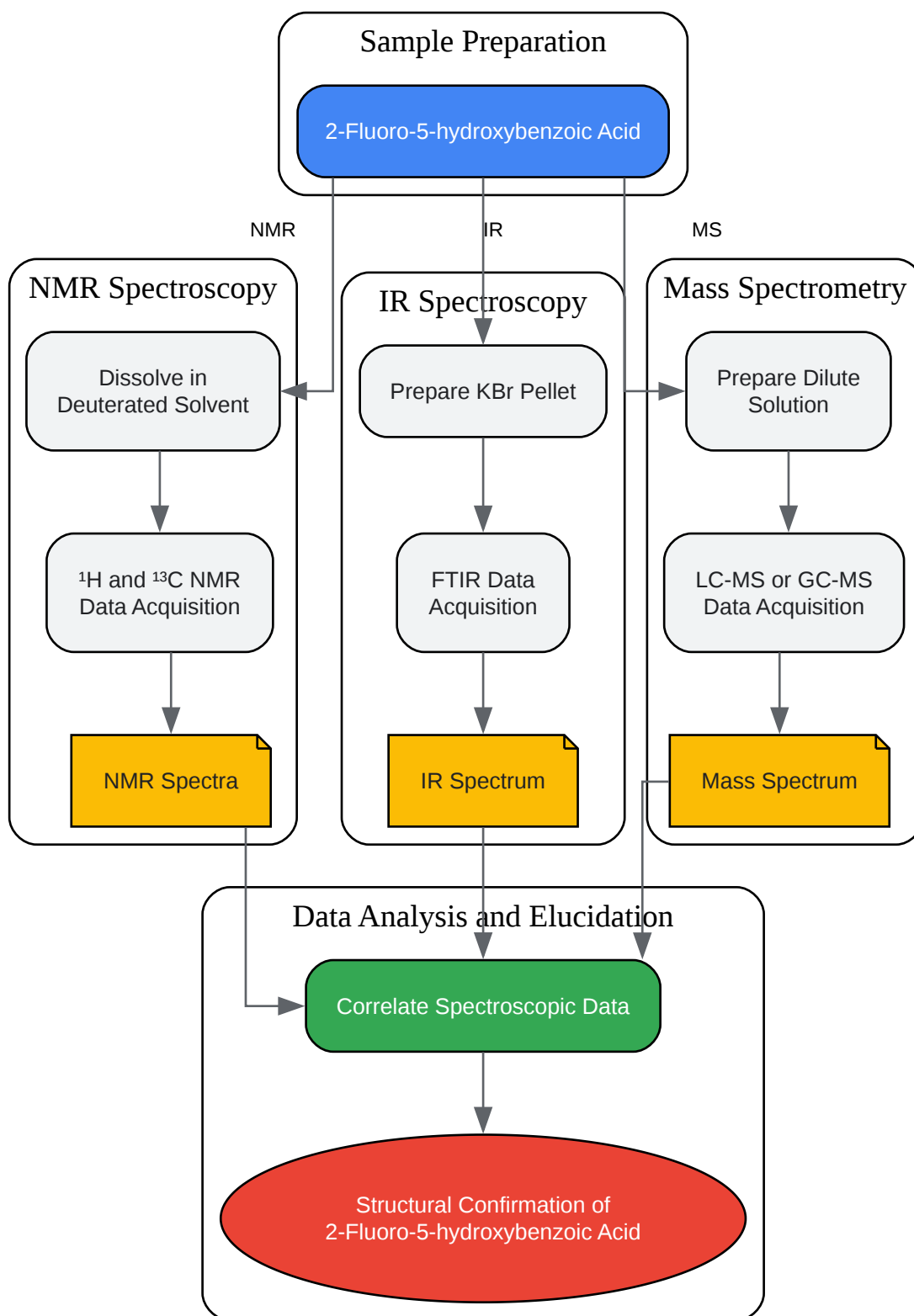
### Mass Spectrometry (MS)

- Sample Preparation:

- Prepare a dilute solution of **2-Fluoro-5-hydroxybenzoic acid** in a suitable solvent (e.g., methanol, acetonitrile).
- Instrument Setup:
  - The analysis can be performed using a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
- Data Acquisition (LC-MS):
  - Inject the sample solution into a liquid chromatograph coupled to the mass spectrometer.
  - The mass spectrometer is set to scan a relevant mass range to detect the molecular ion and its fragments.
- Data Analysis:
  - Identify the molecular ion peak.
  - Analyze the fragmentation pattern to confirm the structure. Common fragments for benzoic acids include the loss of H<sub>2</sub>O, CO, and the carboxylic acid group.

## Visualizations

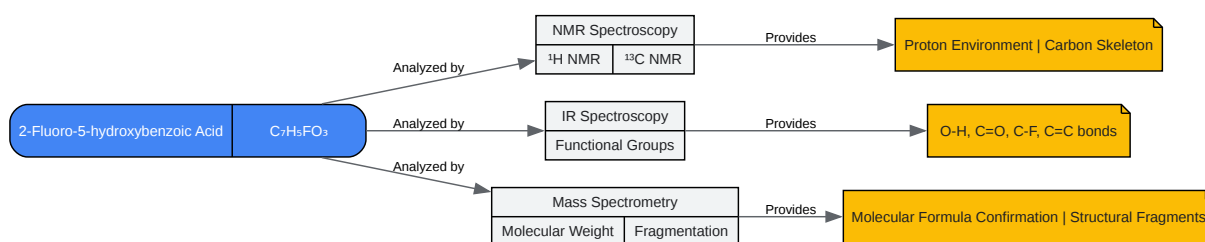
Diagram 1: Spectroscopic Analysis Workflow



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Caption: Workflow for the spectroscopic analysis of **2-Fluoro-5-hydroxybenzoic acid**.

Diagram 2: Logical Relationship of Spectroscopic Data



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Caption: Interrelation of spectroscopic techniques for structural elucidation.

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## References

- 1. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
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